molecular formula C8H10N2 B5943651 1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE

Cat. No.: B5943651
M. Wt: 134.18 g/mol
InChI Key: SMIPKHYHNAXDSM-UHFFFAOYSA-N
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Description

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 1 and 5, and a propynyl group at position 3. The structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.

For example, the reaction of 1,3-diketone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups or the propynyl group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the propynyl group to an alkyl group or convert carbonyl functionalities to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkyl groups, alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: Studies have explored the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

    Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.

    Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to inhibition or activation of these targets, resulting in various physiological effects.

For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can lead to a decrease in the production of specific metabolites or signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1,5-DIMETHYL-3-(1-PROPYNYL)-1H-IMIDAZOLE: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1,5-DIMETHYL-3-(1-PROPYNYL)-1H-TRIAZOLE: Similar structure but with a triazole ring instead of a pyrazole ring.

    1,5-DIMETHYL-3-(1-PROPYNYL)-1H-TETRAZOLE: Similar structure but with a tetrazole ring instead of a pyrazole ring.

Uniqueness

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE is unique due to its specific substitution pattern on the pyrazole ring. The presence of two methyl groups and a propynyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1,5-dimethyl-3-prop-1-ynylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-4-5-8-6-7(2)10(3)9-8/h6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIPKHYHNAXDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=NN(C(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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